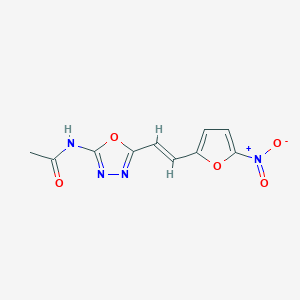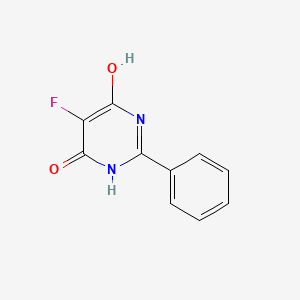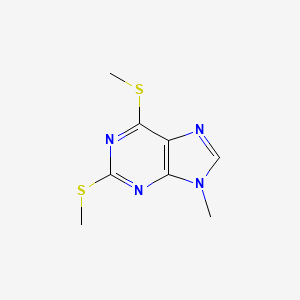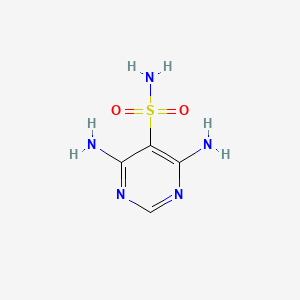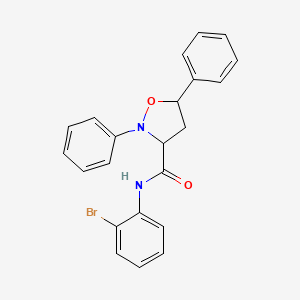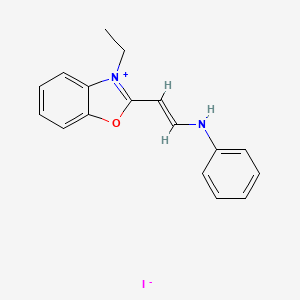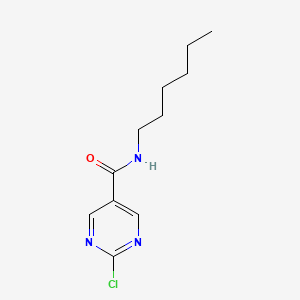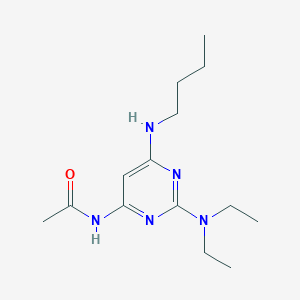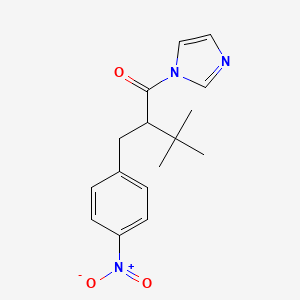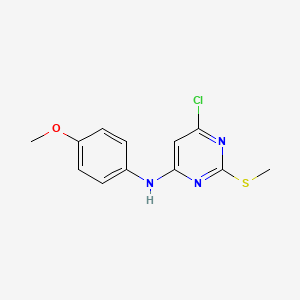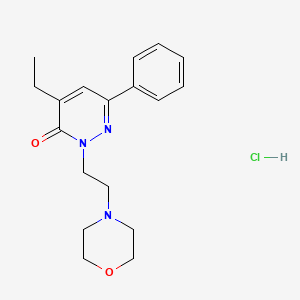
3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride: is a chemical compound with a complex structure that includes a pyridazinone core, an ethyl group, a morpholinoethyl side chain, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the ethyl and phenyl groups, and the attachment of the morpholinoethyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyridazinone ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Comparación Con Compuestos Similares
3(2H)-Pyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached to the ring.
Morpholinoethyl derivatives: Compounds with a morpholinoethyl side chain but different core structures.
Phenyl-substituted compounds: Compounds with a phenyl group attached to various core structures.
Uniqueness: The uniqueness of 3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
33147-47-6 |
|---|---|
Fórmula molecular |
C18H24ClN3O2 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
4-ethyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-2-15-14-17(16-6-4-3-5-7-16)19-21(18(15)22)9-8-20-10-12-23-13-11-20;/h3-7,14H,2,8-13H2,1H3;1H |
Clave InChI |
GOGJXMZLBGXPLW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


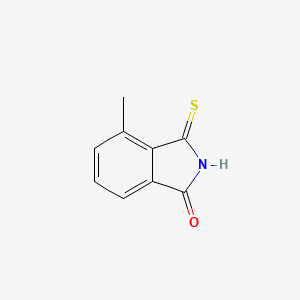
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
